molecular formula C7H9NO3 B6205391 4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid CAS No. 1780364-15-9

4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid

Cat. No. B6205391
CAS RN: 1780364-15-9
M. Wt: 155.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid, also known as 4-POCA, is an organic compound belonging to the oxazole family. It is a colorless, crystalline solid with a melting point of approximately 120 °C and a boiling point of approximately 150 °C. 4-POCA has several applications in the scientific and medical fields, including synthesis, research, and laboratory experiments.

Scientific Research Applications

4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid has been used in a variety of scientific research applications, including in the synthesis of new compounds and in the study of enzyme mechanisms. For example, 4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid has been used in the synthesis of a novel class of 1,3-oxazole-based inhibitors of the enzyme β-secretase. Additionally, 4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid has been used in the study of the mechanism of action of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.

Mechanism of Action

The mechanism of action of 4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid is not yet fully understood. However, it is known to act as an inhibitor of the enzyme β-secretase, which is involved in the processing of the amyloid precursor protein and the formation of amyloid plaques in Alzheimer's disease. Additionally, 4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid are not yet fully understood. However, it has been shown to inhibit the enzyme β-secretase, which is involved in the processing of the amyloid precursor protein and the formation of amyloid plaques in Alzheimer's disease. Additionally, 4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. These effects suggest that 4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid may have potential therapeutic applications in the treatment of Alzheimer's disease and other neurological disorders.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid in laboratory experiments is its low cost and ease of synthesis. Additionally, 4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid is a relatively stable compound that is not prone to degradation. However, 4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid is not water soluble, which can limit its use in certain experiments. Additionally, 4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid is not very soluble in organic solvents, which can also limit its use in certain experiments.

Future Directions

The potential applications of 4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid in the scientific and medical fields are numerous. Further research is needed to explore the biochemical and physiological effects of 4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid, as well as its potential therapeutic applications in the treatment of Alzheimer's disease and other neurological disorders. Additionally, further research is needed to explore the synthesis of novel compounds using 4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid as a starting material. Finally, further research is needed to explore the use of 4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid in the study of enzyme mechanisms and the development of novel enzyme inhibitors.

Synthesis Methods

4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid can be synthesized from a variety of starting materials, including 1-propanol, 1-chloro-2-propanol, and 1-bromo-2-propanol. The most common synthesis route involves the reaction of 1-propanol with ethyl chloroformate, followed by treatment with sodium hydroxide. This produces a mixture of 4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid and 1,3-di-chloro-5-propanol, which can be separated using column chromatography.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid involves the reaction of propan-2-ylamine with ethyl 2-bromoacetate to form ethyl 2-(propan-2-ylamino)acetate. This intermediate is then reacted with hydroxylamine hydrochloride to form 4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid.", "Starting Materials": [ "Propan-2-ylamine", "Ethyl 2-bromoacetate", "Hydroxylamine hydrochloride" ], "Reaction": [ "Step 1: Propan-2-ylamine is reacted with ethyl 2-bromoacetate in the presence of a base such as potassium carbonate to form ethyl 2-(propan-2-ylamino)acetate.", "Step 2: Ethyl 2-(propan-2-ylamino)acetate is then reacted with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide to form 4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid." ] }

CAS RN

1780364-15-9

Molecular Formula

C7H9NO3

Molecular Weight

155.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.